molecular formula C14H14N2O4S B14007424 N-(4-ethyl-2-nitrophenyl)benzenesulfonamide CAS No. 7501-84-0

N-(4-ethyl-2-nitrophenyl)benzenesulfonamide

Cat. No.: B14007424
CAS No.: 7501-84-0
M. Wt: 306.34 g/mol
InChI Key: JBDDVIWMFUSRFW-UHFFFAOYSA-N
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Description

N-(4-ethyl-2-nitrophenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-2-nitrophenyl)benzenesulfonamide typically involves the nitration of N-phenylbenzenesulfonamide followed by the introduction of an ethyl group. One common method involves the use of nitration reagents such as copper(II) nitrate trihydrate, iron(III) nitrate nonahydrate, and ammonium nitrate. These reagents facilitate the nitration of the phenyl ring, resulting in the formation of the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the employment of cost-effective and environmentally friendly reagents is crucial for sustainable industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-2-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Reduction: N-(4-ethyl-2-aminophenyl)benzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(4-ethyl-2-nitrophenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antibacterial agent due to its sulfonamide structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-ethyl-2-nitrophenyl)benzenesulfonamide is primarily related to its ability to inhibit bacterial growth. The compound interferes with the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid for binding to dihydropteroate synthetase. This inhibition disrupts the production of folic acid, which is essential for bacterial DNA synthesis, ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-4-nitrophenyl)benzenesulfonamide
  • N-(2,4-dimethyl-5-nitrophenyl)benzenesulfonamide
  • N-(4-chloro-2-nitrophenyl)benzenesulfonamide

Uniqueness

N-(4-ethyl-2-nitrophenyl)benzenesulfonamide is unique due to the presence of the ethyl group at the 4-position of the phenyl ring. This structural modification can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

7501-84-0

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

N-(4-ethyl-2-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C14H14N2O4S/c1-2-11-8-9-13(14(10-11)16(17)18)15-21(19,20)12-6-4-3-5-7-12/h3-10,15H,2H2,1H3

InChI Key

JBDDVIWMFUSRFW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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